molecular formula C14H22N2O3S B6622859 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea

1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea

Cat. No. B6622859
M. Wt: 298.40 g/mol
InChI Key: XFFHKWCNVGMHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known for its ability to affect certain biochemical and physiological processes in the body, making it a promising candidate for the development of new drugs and treatments.

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea involves its ability to bind to specific enzymes and receptors in the body. This binding activity can lead to the inhibition of these enzymes and receptors, which can have a range of effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea have been studied extensively. This compound has been shown to have potential applications in the treatment of cancer, diabetes, and other diseases. It has also been studied for its effects on the immune system, inflammation, and other physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This can make it a valuable tool for studying these processes in the body. However, one limitation is that the compound may not be suitable for all types of experiments, and additional research may be needed to determine its full range of applications.

Future Directions

There are many potential future directions for research on 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea. Some possible areas of focus include further exploration of its effects on specific enzymes and receptors, as well as its potential applications in the treatment of various diseases. Additionally, more research may be needed to determine the optimal conditions for using this compound in lab experiments, as well as its potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea involves the use of several chemical reactions. The starting materials for the synthesis are oxan-4-ol, 5-methylthiophene-2-carbaldehyde, and methyl isocyanate. These compounds are reacted in the presence of a catalyst to produce the final product.

Scientific Research Applications

The potential applications of 1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea in scientific research are vast. This compound has been studied for its ability to inhibit certain enzymes and receptors in the body, which could lead to the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-3-4-12(20-11)9-15-13(17)16(2)10-14(18)5-7-19-8-6-14/h3-4,18H,5-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFHKWCNVGMHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(=O)N(C)CC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.